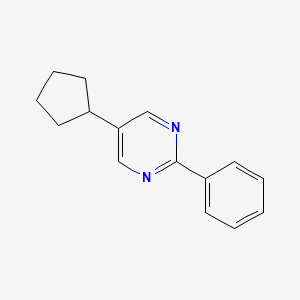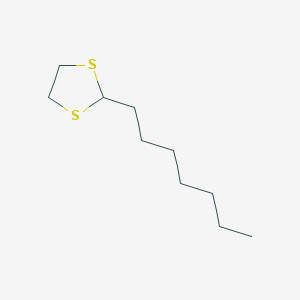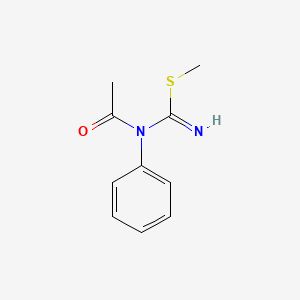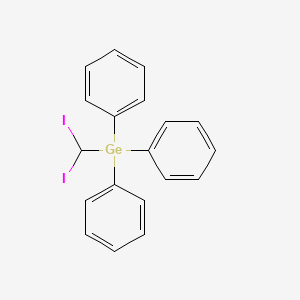![molecular formula C7H10O B14358584 Bicyclo[2.2.1]hept-3-en-2-ol CAS No. 93628-29-6](/img/no-structure.png)
Bicyclo[2.2.1]hept-3-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[2.2.1]hept-3-en-2-ol: is a bicyclic compound with the molecular formula C7H10O. It is a derivative of norbornene, featuring a hydroxyl group attached to the second carbon of the bicyclo[2.2.1]heptane ring system. This compound is known for its unique structure, which imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Photochemical Cycloaddition: One of the common methods to synthesize bicyclo[2.2.1]hept-3-en-2-ol involves photochemical [2+2] cycloaddition reactions.
Diels-Alder Reaction: Another approach is the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure.
Industrial Production Methods: Industrial production often involves the use of catalysts to enhance the efficiency and yield of the desired product. For example, transition metal catalysts can be employed in the polymerization of norbornene derivatives .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bicyclo[2.2.1]hept-3-en-2-ol can undergo oxidation reactions to form various oxidized products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: MCPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Halogens, acids, and bases
Major Products:
Oxidation: Epoxides, ketones
Reduction: Alcohols, alkanes
Substitution: Halogenated derivatives, ethers
Scientific Research Applications
Chemistry:
Polymerization: It serves as a monomer in the synthesis of polymers with unique mechanical and thermal properties.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a valuable scaffold in the design of new pharmaceuticals.
Biochemical Studies: It is used in studying enzyme mechanisms and interactions due to its rigid structure.
Industry:
Mechanism of Action
The mechanism of action of bicyclo[2.2.1]hept-3-en-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s rigid structure allows it to fit into active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial outcomes .
Comparison with Similar Compounds
Similar Compounds:
Bicyclo[2.2.1]hept-2-ene:
Bicyclo[2.2.1]heptan-2-ol: Another derivative with a hydroxyl group, differing in the position of the double bond.
Bicyclo[3.1.1]hept-2-en-4-ol: A compound with a different bicyclic structure, used in various chemical reactions.
Uniqueness: Bicyclo[2.2.1]hept-3-en-2-ol stands out due to its specific placement of the hydroxyl group and double bond, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical reactions and material properties .
Properties
| 93628-29-6 | |
Molecular Formula |
C7H10O |
Molecular Weight |
110.15 g/mol |
IUPAC Name |
bicyclo[2.2.1]hept-3-en-2-ol |
InChI |
InChI=1S/C7H10O/c8-7-4-5-1-2-6(7)3-5/h4,6-8H,1-3H2 |
InChI Key |
XBURSEKVGPSINF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(C1C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(Triphenyl-lambda~5~-phosphanylidene)-1,4-dioxaspiro[4.5]decan-2-one](/img/structure/B14358519.png)


![9H-Carbazole, 3-chloro-9-[(ethenyloxy)methyl]-](/img/structure/B14358574.png)
![3-Phenyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,2]oxazole](/img/structure/B14358590.png)

